

Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the clinical trial dosages of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.

Introduction

Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to restore the balance in the brain's temperature control center, thereby reducing the frequency and intensity of VMS.[2][3]

Quantitative Data Summary

The following tables summarize the dosages of fezolinetant used in key clinical trials and the approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials



Clinical Trial	Phase	Dosages Investigated	Frequency
Phase 2a	2a	90 mg	Twice Daily
VESTA (Phase 2b)	2b	15 mg, 30 mg, 60 mg, 90 mg	Twice Daily
30 mg, 60 mg, 120 mg	Once Daily		
SKYLIGHT 1	3	30 mg, 45 mg	Once Daily
SKYLIGHT 2	3	30 mg, 45 mg	Once Daily
SKYLIGHT 4	3	30 mg, 45 mg	Once Daily

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

Parameter	Recommendation
Recommended Dose	45 mg
Frequency	Orally once daily
Administration	With or without food, swallowed whole with liquid. Do not cut, crush, or chew.[9][10][11]
Missed Dose	If a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within 12 hours.[9][12][13]

This information is based on current prescribing guidelines.[9][10][11][12][13]

Experimental Protocols

The following protocols are based on the methodologies employed in the pivotal Phase 3 clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).



Protocol 1: Patient Screening and Enrollment

Objective: To select a suitable population of postmenopausal women experiencing moderate to severe VMS.

Inclusion Criteria:

- Age: 40 to 65 years.[6][7][14]
- Menopausal Status: Confirmed postmenopausal status.[15]
- VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per day.[6][7][14]
- Informed Consent: Willingness to provide written informed consent.[14]

Exclusion Criteria:

- Use of hormone therapy or other medications that could affect VMS.
- History of conditions that would contraindicate the use of the study drug.
- Known cirrhosis, severe renal impairment, or end-stage renal disease.
- Concomitant use of CYP1A2 inhibitors.[10]

Procedure:

- Obtain written informed consent from all potential participants.[14]
- Conduct a comprehensive medical history and physical examination.
- Administer a daily VMS diary for a screening period to confirm the frequency and severity of hot flashes.[14]
- Collect baseline blood samples for laboratory assessments, including liver function tests (ALT, AST, alkaline phosphatase, and bilirubin).[9][10]



 Review all screening data to confirm eligibility based on the predefined inclusion and exclusion criteria.

Protocol 2: Treatment Administration and Monitoring

Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for safety and efficacy.

Materials:

- Fezolinetant tablets (30 mg and 45 mg).[6][7]
- Matching placebo tablets.[6][7]
- Patient diaries for recording VMS frequency and severity.
- Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

Procedure:

- Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses
 of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6]
 [7]
- Drug Administration: Instruct participants to take one tablet orally at approximately the same time each day, with or without food.[9][11][12] The tablet should be swallowed whole with liquid and not be cut, crushed, or chewed.[9][10][11]
- Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14]

 Participants should record the frequency and severity of their VMS daily in a diary.
- Safety Monitoring:
 - Monitor for treatment-emergent adverse events (TEAEs) at each study visit.[16]
 - Perform hepatic laboratory tests at baseline, and then monthly for the first three months,
 followed by assessments at 6 and 9 months after initiation of therapy.[10]



Protocol 3: Extension Phase

Objective: To evaluate the long-term safety and efficacy of fezolinetant.

Procedure:

- Participants who complete the initial 12-week double-blind phase are eligible to enter a 40week or 52-week active-treatment extension period.[4][14]
- Participants who were initially on fezolinetant continue with their assigned dose.[4][14]
- Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or
 45 mg once daily.[4][14]
- Continue to monitor for safety and efficacy as described in Protocol 2 throughout the extension phase.

Visualizations Signaling Pathway of Fezolinetant

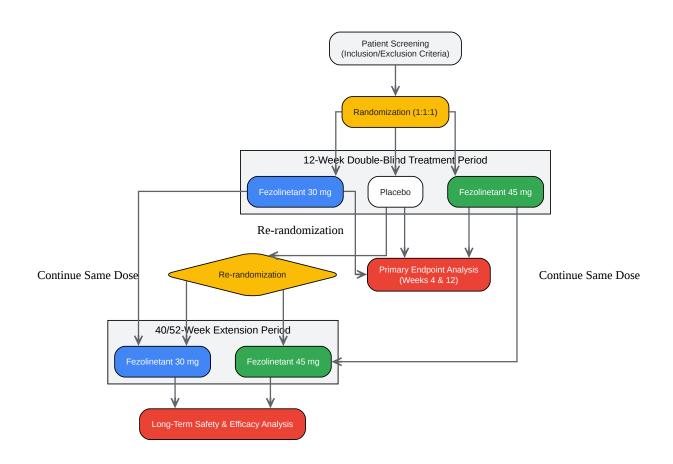


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Caption: Fezolinetant's mechanism of action in the hypothalamus.

Experimental Workflow for Fezolinetant Clinical Trials





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Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.

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